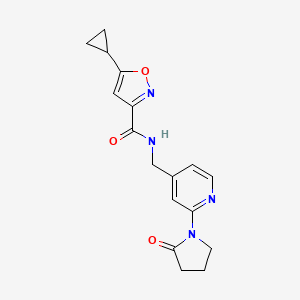
5-cyclopropyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Isoxazoline derivatives, a class to which this compound belongs, have been reported to exhibit biological activities as receptor antagonists and selective inhibitors . They have been used in the treatment of various diseases involving inflammatory activity and are useful for preventing infectious diseases .
Mode of Action
It is known that isoxazoline derivatives can act as inhibitors or fibrinogen receptor antagonists . This suggests that they may inhibit the function of certain proteins or receptors, thereby modulating biological processes.
Biochemical Pathways
Given that isoxazoline derivatives can act as receptor antagonists and selective inhibitors , it is plausible that they may interfere with signaling pathways associated with these receptors or enzymes.
Result of Action
Isoxazoline derivatives have been reported to have high activity against gram-positive pathogens , suggesting that they may have antimicrobial effects.
生物活性
5-cyclopropyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Its mechanism is hypothesized to involve the modulation of phosphatidylinositol phosphate kinases (PI5P4K), which play a crucial role in cancer and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes. For instance, it showed significant inhibition of alkaline ceramidase (AC) activity, with IC50 values indicating its effectiveness at low concentrations. The structure–activity relationship (SAR) studies suggest that modifications to the isoxazole and pyridine moieties can enhance its inhibitory potency .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.025 | ACER1 |
| Other analogs | Varies | Various |
In Vivo Studies
Animal models have been employed to assess the pharmacokinetic properties and therapeutic potential of this compound. Following administration, it demonstrated favorable bioavailability and distribution, particularly in neural tissues, suggesting its potential for treating neurodegenerative conditions .
Case Studies
- Neuroblastoma Model : In a study involving neuroblastoma SH-SY5Y cells, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
- Cancer Therapy : Another case study focused on the compound's role in inhibiting tumor growth in xenograft models. It was found to significantly reduce tumor size compared to control groups, supporting its application in cancer therapy .
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in cancer progression and neurodegeneration positions it as a promising candidate for further drug development.
属性
IUPAC Name |
5-cyclopropyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-2-1-7-21(16)15-8-11(5-6-18-15)10-19-17(23)13-9-14(24-20-13)12-3-4-12/h5-6,8-9,12H,1-4,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMZINMETIWANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













